molecular formula C9H6BrF3O4S B556560 4-Bromophenacyl triflate CAS No. 93128-04-2

4-Bromophenacyl triflate

Cat. No.: B556560
CAS No.: 93128-04-2
M. Wt: 347.11 g/mol
InChI Key: YMYKWFCLILHEJB-UHFFFAOYSA-N
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Description

4-Bromophenacyl triflate, also known as 4-Bromophenacyl trifluoromethanesulfonate, is a chemical compound used in scientific research . Its molecular formula is C9H6BrF3O4S and it has a molecular weight of 347.11 . It is used for HPLC derivatization . It is also used for the synthesis of p-bromophenacyl esters and phenol ethers, which is used for the determination of carnitine and other betaines in tissues by HPLC or CZE .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromophenacyl group attached to a triflate group . The bromophenacyl group consists of a phenyl ring with a bromine atom at the 4-position and an acyl group at the 1-position. The triflate group consists of a trifluoromethanesulfonate group.


Chemical Reactions Analysis

This compound is used in the preparation of carboxylic acid 4’-bromophenacyl ester derivatives for spectrophotometric detection in high-performance liquid chromatography . It is also used for the determination of carnitine and other betaines in tissues by HPLC or CZE .


Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular formula is C9H6BrF3O4S and it has a molecular weight of 347.11 .

Scientific Research Applications

  • Derivatization of Carboxylic Acids for High-Performance Liquid Chromatography : 4'-Bromophenacyl triflate is used to prepare carboxylic acid 4'-bromophenacyl ester derivatives for spectrophotometric detection in high-performance liquid chromatography. This reagent aids in the successful analysis of mono-, di-, and tricarboxylic, as well as sterically hindered carboxylic acids (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

  • Measurement of Betaines in Biological Material : 4-Bromophenacyl triflate is used for derivatization in the measurement of glycine betaine, carnitine, and other betaines in biological materials. This method is suitable for batches of more than 30 specimens and allows reliable measurement with low detection limits (Lever, Bason, Leaver, Hayman, & Chambers, 1992).

  • Halocyclization of Organic Compounds : The halocyclization reaction of organic compounds, such as 4-penten-1-ol, is mediated by bromonium triflates including derivatives of this compound. This process helps in understanding the influence of substituents on the mechanism of reaction in organic synthesis (Cui & Brown, 2000).

  • Palladium-Catalyzed Grignard Cross-Coupling : 4-Bromophenyl triflate, closely related to this compound, has been used in palladium-catalyzed Grignard cross-coupling reactions. This application demonstrates the compound's utility in selective organic synthesis (Kamikawa & Hayashi, 1997).

  • Inhibition of Phospholipase A2 : 4-Bromophenacyl bromide, a compound related to this compound, is used as a phospholipase A2 inhibitor, providing insights into cellular processes like calcium influx in human gingival fibroblasts (Ogata et al., 2002).

Safety and Hazards

4-Bromophenacyl triflate should be handled with care. It is recommended to avoid breathing its dust, to wear protective gloves, protective clothing, eye protection, and face protection . It should be stored in a well-ventilated place and kept in a tightly closed container .

Relevant Papers

The relevant papers retrieved discuss the use of this compound in the preparation of carboxylic acid 4’-bromophenacyl ester derivatives for spectrophotometric detection in high-performance liquid chromatography . They also discuss its use in the determination of carnitine and other betaines in tissues by HPLC or CZE .

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O4S/c10-7-3-1-6(2-4-7)8(14)5-17-18(15,16)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYKWFCLILHEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COS(=O)(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239290
Record name 4'-Bromophenacyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93128-04-2
Record name 4'-Bromophenacyl triflate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093128042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Bromophenacyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromophenacyl trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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